1-Phenyl-1,4-pentanedione
Description
Contextualization within Diketone Chemistry Research
Diketones are broadly classified based on the relative positions of their carbonyl groups, with 1,2-, 1,3-, and 1,4-dicarbonyls exhibiting distinct reactivity. wikipedia.org 1-Phenyl-1,4-pentanedione, as its name suggests, is a 1,4-diketone, a structural motif found in various biologically active natural products. acs.orgnih.gov
1,4-Diketones are crucial intermediates in the synthesis of a wide array of organic molecules. acs.orgnih.gov Their primary importance lies in their utility as precursors for synthesizing various five-membered heterocyclic compounds such as furans, pyrroles, and thiophenes through the Paal-Knorr synthesis. wikipedia.orgacs.orgnih.gov These heterocyclic systems are foundational building blocks for numerous natural products and pharmaceutical agents. acs.orgnih.gov The development of synthetic methods to produce 1,4-diketones is a well-established area of research, with techniques like the Stetter reaction being prominent. rsc.org This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile like a cyanide ion or an N-heterocyclic carbene (NHC). nih.govnih.gov
The Stetter reaction, first discovered by Hermann Stetter in 1973, is a powerful tool for carbon-carbon bond formation and allows for the synthesis of γ-diketones, which are valuable intermediates. nih.gov The versatility of the Stetter reaction is enhanced by its applicability to a wide range of substrates, including various aldehydes and α,β-unsaturated ketones. nih.govrsc.org
Modern advancements have also explored electrochemical methods for the synthesis of 1,4-diketones, offering catalyst- and oxidant-free conditions. acs.org These methods often involve the radical reaction of enol acetates and 1,3-diketones, demonstrating good functional group tolerance and operational simplicity. acs.org Other synthetic strategies include palladium-catalyzed cross-coupling reactions and conjugate additions of nitroalkanes. core.ac.ukorganic-chemistry.org
The structure of this compound, featuring a phenyl group attached to a 1,4-pentanedione backbone, imparts a unique combination of properties. ontosight.ai The presence of two carbonyl groups allows for a variety of chemical transformations, including cyclization reactions and nucleophilic additions. ontosight.ai
The phenyl group introduces an element of aromaticity, influencing the molecule's electronic properties and steric hindrance. This can affect its reactivity in condensation reactions and its potential for interactions with biological targets. ontosight.ai For instance, in the context of the Paal-Knorr synthesis, the phenyl substituent on the diketone can influence the properties of the resulting heterocyclic product. rsc.org
The reactivity of this compound is characteristic of 1,4-diketones. It can undergo intramolecular cyclization to form cyclopentenone derivatives. Furthermore, its diketone structure enables it to act as a bidentate ligand, forming chelate complexes with metal ions, a property utilized in coordination chemistry.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₂ | nih.govnist.govscbt.com |
| Molecular Weight | 176.21 g/mol | nih.govnist.gov |
| CAS Number | 583-05-1 | nih.govnist.gov |
| Appearance | Colorless to yellowish liquid | |
| Boiling Point | 158–162°C at 12 mmHg | |
| Solubility | Not miscible in water; miscible with organic solvents like ethanol (B145695) and ether | chemicalbook.comfishersci.fi |
Historical Perspectives on the Discovery and Early Academic Investigations of this compound and Related Systems
The synthesis of γ-aryl-β-diketones, a class of compounds to which this compound is related, has been a subject of interest for a considerable time. Early methods for preparing such compounds included the Claisen condensation of ethyl phenylacetate (B1230308) with acetone, though this often resulted in impure products and lower yields. orgsyn.org
A significant advancement in the synthesis of related structures, specifically 1-phenyl-2,4-pentanedione, was the method developed by Hampton, Harris, and Hauser, which utilized the phenylation of the dianion of a β-diketone. orgsyn.org This represented an improvement over previous methods like the benzyne (B1209423) approach. orgsyn.org
Early investigations into the reactivity of phenyl-substituted diketones included the cyclization of 3-phenyl-2,4-pentanedione (B1582117) with urea (B33335) to form 5-phenyl-4,6-dimethyl-2-pyrimidol. acs.org Furthermore, the base-induced rearrangement of γ-diketones, such as the conversion of 1,2,2-triphenyl-1,4-pentanedione, was a subject of mechanistic studies. cdnsciencepub.com
Current Research Landscape and Emerging Trends for this compound
Current research continues to leverage this compound as a versatile building block in organic synthesis. It is a key starting material in the synthesis of various heterocyclic compounds. For example, it is used in the Paal-Knorr pyrrole (B145914) synthesis to create substituted pyrroles, which can serve as scaffolds for the development of new pharmaceutical agents. researchgate.net
Recent studies have also focused on developing more efficient and environmentally friendly synthetic methods for 1,4-diketones. This includes the use of dual N-heterocyclic carbene (NHC) and photoredox catalysis to synthesize 1,4-diketones from aldehydes and vinyl ketones. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylpentane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLXWIPBPPVLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207021 | |
| Record name | 1-Phenyl-1,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-05-1 | |
| Record name | 1-Phenyl-1,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1,4-pentanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Phenyl 1,4 Pentanedione and Its Analogs
Established Synthetic Routes and Mechanistic Elucidations
Claisen Condensation Approaches and Variations
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is widely employed for the synthesis of β-keto esters and β-diketones. recercat.catresearchgate.net A common and established method for preparing 1-phenyl-1,4-pentanedione involves the Claisen condensation of acetophenone (B1666503) with an appropriate ester, followed by subsequent reaction steps. ontosight.ai Specifically, a crossed Claisen condensation between an ester and a ketone can yield a β-diketone. libretexts.org
The mechanism of the Claisen condensation initiates with the deprotonation of the α-carbon of an ester by a strong base to form an enolate ion. nih.gov This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule (or in a crossed condensation, a ketone). researchgate.net The subsequent elimination of an alkoxide group leads to the formation of the β-dicarbonyl product. taylorandfrancis.com A crucial aspect of the Claisen condensation is that it typically requires a stoichiometric amount of base, as the final product is more acidic than the starting materials and is deprotonated by the base, driving the reaction to completion. researchgate.net
The synthesis of this compound via a Claisen-type reaction involves the condensation of acetophenone and an acetylating agent. A classic approach utilizes the reaction between acetophenone and ethyl acetate (B1210297) in the presence of a base. ontosight.ai Another variation involves the reaction of acetophenone with ethyl acetoacetate.
The choice of base and reaction conditions is critical for the success of the condensation. Strong bases are required to generate the enolate from the less acidic ketone or ester. byjus.com Sodium ethoxide is a commonly used base, particularly when ethyl esters are used as reactants, to prevent transesterification side reactions. recercat.cat The reaction is often carried out in a suitable solvent, and the temperature can be controlled to manage the reaction rate and minimize side reactions. For instance, the Claisen-Schmidt condensation, a related reaction, is often performed using aqueous sodium or potassium hydroxide (B78521) at elevated temperatures over several hours. taylorandfrancis.com
| Reactant 1 | Reactant 2 | Base | Key Reaction Conditions | Product |
| Acetophenone | Ethyl Acetate | Strong Base (e.g., Sodium Ethoxide) | Anhydrous conditions, suitable solvent | 1-Phenyl-1,3-butanedione (intermediate) |
| Acetophenone | Ethyl Acetoacetate | Strong Base (e.g., Sodium Ethoxide) | Anhydrous conditions, suitable solvent | Intermediate leading to this compound after hydrolysis and decarboxylation |
| Acetophenone | Benzaldehyde (B42025) | NaOH or KOH | Aqueous or alcoholic solvent, 50°C | Chalcone (α,β-unsaturated ketone) |
This table presents examples of reactants and conditions for Claisen and related condensations.
Optimizing the yield in a crossed Claisen condensation, such as the synthesis of this compound precursors, requires careful control over the reaction conditions to favor the desired product over self-condensation products. masterorganicchemistry.com One strategy is to use a non-enolizable ester as one of the coupling partners. masterorganicchemistry.com In the case of synthesizing a β-diketone from a ketone and an ester, the ketone is typically more acidic than the ester, which can help direct the reaction. taylorandfrancis.com
The use of heterogeneous catalysts has been explored to improve the efficiency and environmental friendliness of Claisen-type reactions. For example, solid super base catalysts, such as alumina-supported calcium oxide (Al₂O₃/CaO), have shown high activity and selectivity in the Claisen-Schmidt condensation of acetophenone with furfural. rsc.org Barium hydroxide has also been utilized as a catalyst in the solid-liquid phase Claisen-Schmidt condensation of acetophenone with benzaldehyde. cdnsciencepub.com The use of sonochemical irradiation in conjunction with basic activated carbon catalysts has also been reported to enhance the yield of chalcones from acetophenone and benzaldehyde. taylorandfrancis.com For the synthesis of β-diketones, improved yields have been achieved by adding a mixture of the ketone and ester to a suspension of a highly active alkoxide base. nih.gov
| Catalyst System | Reactants | Reaction Type | Key Advantages |
| Al₂O₃/CaO | Furfural, Acetophenone | Claisen-Schmidt Condensation | High activity and selectivity, reusable catalyst. rsc.org |
| Barium Hydroxide | Benzaldehyde, Acetophenone | Claisen-Schmidt Condensation | Interfacial solid-liquid reaction. cdnsciencepub.com |
| Basic Activated Carbons + Ultrasound | Benzaldehyde, Acetophenone | Claisen-Schmidt Condensation | Significant yield enhancement. taylorandfrancis.com |
| Highly Active Alkoxides (e.g., NaOMe, NaOEt) | 2-Acetylthiophene, Fluorinated Esters | Claisen Condensation | Improved yields for β-diketone synthesis. nih.gov |
This table summarizes various catalytic systems and their advantages for Claisen and related condensation reactions.
Oxidative Radical Addition Reactions for 1,4-Dicarbonyl Synthesis
In recent years, photocatalytic oxidative radical addition reactions have emerged as a powerful and mild method for the synthesis of 1,4-dicarbonyl compounds. organic-chemistry.org These methods often utilize visible light to generate radical intermediates that can participate in carbon-carbon bond formation under gentle conditions. nih.govorganic-chemistry.org
Several photocatalytic strategies have been developed for the synthesis of 1,4-dicarbonyl compounds. One approach involves the visible-light-mediated organocatalytic conjugate addition of acyl radicals to enals. recercat.catnih.gov In this method, a photocatalyst absorbs light and initiates the formation of an acyl radical, which then adds to an activated α,β-unsaturated aldehyde (enal). nih.gov Another strategy employs the desulfurization of thiols to generate electrophilic radicals that add to α-halogenated alkenes, ultimately yielding 1,4-dicarbonyl products under blue LED irradiation with an iridium photocatalyst. organic-chemistry.org
A different photocatalytic approach involves the 1,2-oxo-alkylation of vinyl arenes with 1,3-diketones using fluorescein (B123965) as a photocatalyst and air as an oxidant. bohrium.com This method provides a mild and inexpensive route to a variety of 1,4-diketones. bohrium.com Furthermore, a cobalt-catalyzed reaction has been reported for the construction of 1,4-dicarbonyls involving a cascade of organocobalt addition, trapping, and Kornblum–DeLaMare rearrangement, using TBHP as an oxidant. acs.org
| Photocatalytic Strategy | Radical Source | Radical Acceptor | Catalyst System | Key Features |
| Organocatalytic Acyl Radical Addition | 4-Acyl-1,4-dihydropyridines | Enals | Chiral amine co-catalyst | Enantioselective synthesis. nih.govnih.gov |
| Oxidative Radical Addition via Desulfurization | Thiols | α-Halogenated Alkenes | Iridium photocatalyst, PPh₃ | Mild, highly efficient. organic-chemistry.org |
| 1,2-Oxo-alkylation | 1,3-Diketones | Vinyl Arenes | Fluorescein photocatalyst, Air (oxidant) | Inexpensive, good functional group tolerance. bohrium.com |
| Cobalt-Catalyzed Radical Reaction | TBHP (oxidant) | Styrenes, 1,3-dicarbonyls | Co(acac)₂ | Cascade reaction, operational simplicity. acs.org |
This table outlines different photocatalytic strategies for the synthesis of 1,4-dicarbonyl compounds.
The substrate scope of these photocatalytic methods for synthesizing 1,4-dicarbonyl compounds is generally broad. For instance, the organocatalytic acyl radical addition to enals tolerates a variety of aromatic, heteroaromatic, and alkyl substituents on the acyl group. nih.gov The photocatalytic oxidative radical addition using thiols and α-halogenated alkenes is also compatible with a range of alkyl, aryl, and heteroaryl substituents. organic-chemistry.org The hydroalkylation of styrenes with 1,3-dicarbonyls under photocatalytic conditions can accommodate a wide array of electron-donating and -accepting groups on the phenyl ring of the vinyl arene. acs.org
Stereochemical control is a significant challenge in the synthesis of 1,4-dicarbonyl compounds. However, some photocatalytic methods have demonstrated notable success in achieving high levels of stereoselectivity. The visible-light-mediated organocatalytic strategy for acyl radical addition to enals, through the use of a chiral amine catalyst, enables the enantioselective synthesis of 1,4-dicarbonyl compounds. nih.govnih.gov By combining this acylation process with a subsequent catalyst-controlled bond-forming event, it is possible to access all possible stereoisomers of the resulting 2,3-substituted 1,4-dicarbonyl products. recercat.catnih.gov In other systems, while not always focused on generating stereocenters, the reactions often proceed with high regioselectivity. organic-chemistry.org The development of catalytic asymmetric methods to access enantioenriched 1,4-dicarbonyl compounds remains an active area of research. nih.gov
Utilization of Precursors and Building Blocks in Multi-step Synthesis
Multi-step synthesis strategies are often employed for the preparation of this compound and its derivatives. A classic approach involves the base-catalyzed Claisen condensation of acetophenone with ethyl acetoacetate. This is followed by hydrolysis and decarboxylation to yield the target diketone. This method allows for the selective formation of the 1,4-dicarbonyl structure.
Another established method is the Stetter reaction, which involves the 1,4-conjugate addition of an aldehyde to an α,β-unsaturated carbonyl compound, catalyzed by a nucleophile like a cyanide ion. For instance, this compound can be synthesized by reacting benzaldehyde with methyl vinyl ketone in the presence of sodium cyanide as a catalyst in dimethylformamide (DMF). researchgate.net
Research has shown that this compound can serve as a precursor for fulvene-ketone intermediates. These intermediates are valuable in the synthesis of complex organometallic compounds. The conversion is typically achieved by treating the diketone with cyclopentadiene (B3395910) in the presence of a base like pyrrolidine. researchgate.net This reaction selectively forms the corresponding fulvene-ketone, which can then undergo further transformations. researchgate.net
The synthesis of organometallic complexes with specific stereochemistry is a critical aspect of modern chemistry. numberanalytics.com this compound and its derivatives, particularly the fulvene-ketone intermediates, play a significant role in the diastereoselective synthesis of such complexes. For example, the fulvene-ketone derived from this compound can be used to synthesize substituted bis(tetrahydroindenyl)zirconocene dichloride isomers with high diastereoselectivity. This highlights the compound's importance in creating structurally precise organometallic catalysts and materials. numberanalytics.com
Novel and Emerging Synthetic Strategies
Beyond traditional methods, new strategies are continuously being developed to improve the synthesis of 1,4-dicarbonyl compounds like this compound, focusing on efficiency, stereoselectivity, and sustainability.
Transition-metal catalysis offers powerful tools for the synthesis of 1,4-dicarbonyls. Palladium-catalyzed reactions, for instance, have been employed for the ring-opening of densely substituted cyclopropanols to produce 1,4- and 1,5-dicarbonyl compounds with high diastereoselectivity. researchgate.net Another approach involves indium-mediated heterocyclization reactions. rsc.org The Paal-Knorr reaction, a classic method for synthesizing pyrroles from 1,4-diketones, can be facilitated by indium in the presence of acetic acid. rsc.org
| Catalyst/Reagent | Reactants | Product | Significance |
| Palladium Catalyst | Densely substituted cyclopropanols | 1,4- and 1,5-dicarbonyl compounds | High diastereoselectivity. researchgate.net |
| Indium/Acetic Acid | (1H-pyrrol-1-yl)nitroarene derivatives, 1,4-diketones | Pyrrole (B145914) ring construction | Successful heterocyclization with good yields. rsc.org |
Biocatalysis is an emerging area in organic synthesis, offering mild and selective reaction conditions. mdpi.com Enzymes like d-fructose-6-phosphate aldolase (B8822740) (EcFSA) have been used for the synthesis of chiral 2,3-dihydroxy-1,4-diketones. acs.org This biocatalytic route provides access to densely functionalized 1,4-dicarbonyls in high yields and on a gram scale. acs.org
Furthermore, peptide-catalyzed asymmetric cross-aldol reactions have been developed to synthesize acyclic 1,4-dicarbonyls with all-carbon quaternary centers in high yield and excellent enantioselectivity. nih.gov These biomimetic approaches utilize β-turn tetrapeptides as catalysts under mild conditions. nih.gov
| Biocatalyst | Reaction Type | Substrates | Products | Key Features |
| d-fructose-6-phosphate aldolase (EcFSA) | Aldolase Reaction | Various aldehydes and ketones | Chiral 2,3-dihydroxy-1,4-diketones | High yields, gram-scale synthesis. acs.org |
| β-Turn Tetrapeptides | Asymmetric Cross-Aldol Reaction | α-branched aldehydes, glyoxylates, α-ketoaldehydes | Acyclic all-carbon quaternary center-bearing 1,4-dicarbonyls | High yield and enantioselectivity, mild conditions. nih.gov |
Green chemistry principles are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. frontiersin.org In the context of 1,4-dicarbonyl synthesis, this includes the use of environmentally friendly catalysts and solvents. For example, the Paal-Knorr synthesis of pyrroles from 1,4-diketones can be performed using β-cyclodextrin as a supramolecular catalyst in aqueous media, replacing traditional organic solvents. semanticscholar.org This approach not only aligns with the principles of green chemistry but also allows for the reuse of the biodegradable catalyst. semanticscholar.org
Purification and Characterization Techniques in Synthetic Organic Chemistry
The successful synthesis of this compound and its analogs is contingent upon rigorous purification and comprehensive characterization to ensure the identity, purity, and stability of the final compound. These processes are critical for the reproducibility of experimental results and for applications in fields such as medicinal chemistry and materials science. A combination of chromatographic and spectroscopic techniques is employed to isolate the target molecule from reaction byproducts and to confirm its structural integrity.
Purification Methods
Following synthesis, the crude reaction mixture containing this compound typically undergoes one or more purification steps. The choice of method depends on the physical properties of the compound and the nature of the impurities present.
Vacuum Distillation: Given that this compound is a liquid with a relatively high boiling point (158–162°C at 12 mmHg), vacuum distillation is a highly effective method for its purification. avantorsciences.comorgsyn.org This technique allows for distillation at a lower temperature, which prevents thermal degradation of the compound. It is particularly useful for separating the product from non-volatile catalysts, salts, and high-boiling-point impurities. A typical procedure involves heating the residual oil after initial workup under reduced pressure to collect the pure fraction at its characteristic boiling range. orgsyn.org
Chromatography: Chromatographic methods are indispensable for achieving high purity.
Column Chromatography: This is a standard procedure for purifying this compound from other organic substances. rsc.org The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent system of appropriate polarity. The separation is based on the differential adsorption of the compounds to the stationary phase.
Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), gas chromatography is used to assess the purity of the final product. The retention time of the compound on a specific column, such as a C18 column, serves as an identifier.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment and can also be used for preparative-scale purification. A C18 column is commonly used, with the retention time varying depending on the solvent system employed.
Characterization Techniques
Once purified, the compound's identity and structure are confirmed using a suite of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the molecular structure of this compound.
¹H NMR: Proton NMR provides information about the number and chemical environment of hydrogen atoms in the molecule. For this compound, characteristic signals include those for the aromatic protons, which typically appear in the range of δ 7.2–7.5 ppm, and the ketone protons, which are found around δ 2.5–3.0 ppm.
¹³C NMR: Carbon NMR is used to identify the different carbon environments in the molecule. chemicalbook.com Comparing the observed chemical shifts with literature values helps to confirm the structure and assess purity.
| Technique | Signal Type | Observed Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | Aromatic Protons | ~7.2–7.5 |
| Ketone Protons | ~2.5–3.0 | |
| ¹³C NMR | Data used to confirm carbon skeleton and purity by comparison with reference spectra. chemicalbook.com |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula of this compound is C₁₁H₁₂O₂, corresponding to a molecular weight of approximately 176.21 g/mol . nih.govnist.gov In GC-MS analysis, the compound is fragmented, and the resulting mass-to-charge (m/z) ratios are detected.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Likely Fragment |
|---|---|---|
| 105 | 99.99 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | 37.95 | [C₆H₅]⁺ (Phenyl cation) |
| 158 | 20.29 | [M - H₂O]⁺ |
| 43 | 17.96 | [CH₃CO]⁺ (Acetyl cation) |
| 161 | 14.20 | [M - CH₃]⁺ |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the ketone carbonyl (C=O) groups and the aromatic ring. nih.govnist.gov The presence of two ketone groups is a key structural feature. ontosight.ai
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretching | ~1670-1720 |
| C=C (Aromatic) | Stretching | ~1450-1600 |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C-H (Aliphatic) | Stretching | ~2850-3000 |
By employing these established purification and characterization techniques, researchers can ensure the quality and integrity of synthesized this compound, which is essential for its reliable use in further chemical synthesis and research applications.
Mechanistic Studies of 1 Phenyl 1,4 Pentanedione Transformations
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analyses
Kinetic analyses, such as monitoring reactant and product concentrations over time, can help identify the RDS. For instance, in related reactions like the Biginelli condensation, which also involves carbonyl compounds, kinetic studies using techniques like quantitative NMR have been used to construct reaction-progress kinetic profiles. acs.org Such analyses can reveal the order of the reaction with respect to each reactant, providing evidence for the molecularity of the rate-determining step. For example, if the reaction rate is found to be dependent on the concentrations of both 1-phenyl-1,4-pentanedione and the amine, it suggests both are involved in or before the RDS.
| Reaction Type | Typical Rate-Determining Step | Influencing Factors | Investigative Method |
|---|---|---|---|
| Paal-Knorr Pyrrole (B145914) Synthesis | Cyclization (ring formation) alfa-chemistry.com | Steric hindrance of dione/amine, nucleophilicity of the amine, solvent polarity | Kinetic studies (concentration vs. time), Hammett plots |
| Paal-Knorr Furan Synthesis | Enolization followed by cyclization alfa-chemistry.com | Acid catalyst strength, stability of the enol intermediate | Monitoring intermediate formation via spectroscopy |
| Michael Addition (as donor) | Formation of the enolate or the C-C bond forming step | Base strength, electrophilicity of the Michael acceptor, solvent effects | Isotope labeling studies, computational modeling |
The transformation of this compound proceeds through various short-lived intermediates and high-energy transition states. A key intermediate in many of its reactions is the enol or enolate form. libretexts.org Keto-enol tautomerism is a fundamental process where the diketone exists in equilibrium with its enol isomer. The stability of the enol is influenced by factors like conjugation with the phenyl group and potential intramolecular hydrogen bonding. libretexts.org This enol form is a potent nucleophile and is a key reactive intermediate in acid-catalyzed reactions. libretexts.org
Under basic conditions, a base abstracts an alpha-hydrogen to form an enolate intermediate. This carbanion, stabilized by resonance, is a powerful nucleophile central to reactions like Michael additions and aldol (B89426) condensations. wikipedia.org In reactions like the Paal-Knorr synthesis, hemiaminal intermediates are formed when an amine adds to one of the carbonyl groups. alfa-chemistry.com Characterizing these transient species is challenging but can be achieved by using low-temperature spectroscopic techniques or by trapping them with suitable reagents. Computational chemistry also plays a vital role in modeling the structures and energies of these intermediates and the transition states that connect them, providing a theoretical framework for the reaction pathway. researchgate.net
Spectroscopic techniques are indispensable for tracking the conversion of this compound and identifying the structures of intermediates and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to characterize the starting material, intermediates, and final products. For this compound itself, specific signals can be assigned to its protons and carbons. mdpi.com For example, the presence of the enol form can be confirmed by a characteristic signal for the enolic hydroxyl proton and shifts in the signals of the vinylic carbons. researchgate.net Time-course NMR studies can monitor the disappearance of reactant signals and the appearance of product signals, allowing for kinetic analysis. acs.org
Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to identify reaction components by their mass-to-charge ratio. nih.gov The fragmentation pattern of this compound can provide structural confirmation. researchgate.netnih.gov ESI-MS can be used to detect charged intermediates, such as protonated species or enolates, directly from the reaction mixture.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The strong absorption bands corresponding to the carbonyl (C=O) groups in this compound (typically around 1680-1715 cm⁻¹) can be monitored. nist.gov The formation of an enol intermediate would be indicated by the appearance of a broad O-H stretch and a C=C stretch.
| Technique | Observed Feature | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 2.20 (s, 3H), 2.83 (t, 2H), 3.21 (t, 2H), 7.41-7.94 (m, 5H) | Signals correspond to methyl, methylene, and aromatic protons of the keto form. | mdpi.com |
| GC-MS (EI) | Major peaks at m/z 105, 77, 158, 43 | Fragmentation pattern consistent with the structure, with m/z 105 (benzoyl cation) being the base peak. | nih.gov |
| IR Spectroscopy | Characteristic C=O stretching frequencies | Confirms the presence of the two ketone functional groups. | nist.gov |
Role of this compound as a Reactive Intermediate
This compound is not only a stable starting material but also frequently serves as a key reactive intermediate in multi-step syntheses. Its bifunctional nature allows it to bridge different chemical transformations.
This compound is a classic substrate for condensation reactions, most notably the Paal-Knorr synthesis to form substituted pyrroles and furans. ontosight.airsc.org
Pyrrole Synthesis: When reacted with primary amines or ammonia (B1221849), this compound undergoes a condensation-cyclization reaction to yield 2-methyl-5-phenyl-substituted pyrroles. alfa-chemistry.commdpi.com This reaction is a cornerstone of heterocyclic chemistry, providing a direct route to highly functionalized pyrrole rings, which are prevalent in pharmaceuticals and materials science. rsc.org For example, reacting this compound with trimethoxyaniline in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) yields the corresponding N-arylpyrrole. mdpi.com
Furan Synthesis: In the presence of a strong acid and heat, this compound can undergo intramolecular condensation (dehydration) to form 2-methyl-5-phenylfuran. The mechanism involves the enolization of one ketone, followed by a nucleophilic attack of the enol oxygen onto the protonated second carbonyl group, and subsequent dehydration. alfa-chemistry.com
In a Michael addition, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) in a 1,4-conjugate fashion. wikipedia.org this compound can act as a Michael donor. By treating it with a base, an enolate can be generated from one of the α-carbons. This enolate is a soft nucleophile and can add to various Michael acceptors. wikipedia.orgias.ac.in
For instance, the enolate of this compound can react with an α,β-unsaturated ketone like methyl vinyl ketone. This reaction forms a new carbon-carbon bond and results in a 1,7-dicarbonyl compound, which can then potentially undergo further intramolecular reactions. The choice of base and reaction conditions is critical to favor the Michael addition over other possible side reactions like self-condensation. While specific examples directly using this compound as a donor are specialized, the principle is a standard transformation for 1,3- and 1,4-dicarbonyl compounds. ias.ac.in
Oxidation and Reduction Reactions
The diketone structure of this compound allows it to undergo both oxidation and reduction, leading to a range of products. evitachem.com
Oxidation: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized products. evitachem.com For instance, the presence of a methylsulfanyl group on the phenyl ring can alter the redox behavior, enabling selective oxidation to sulfoxide (B87167) derivatives.
Reduction: Under reducing conditions, this compound can be converted to the corresponding alcohols. evitachem.com The regioselectivity of this reduction is a key area of study. For example, NADPH-dependent carbonyl reductases from Gluconobacter oxydans 621H have been shown to reduce α-ketocarbonyls. Specifically, these enzymes target the keto group most proximal to the end of the alkyl chain. nih.gov While this study focused on compounds like 2,3-pentanedione (B165514) and 1-phenyl-1,2-propanedione, the principles of enzymatic reduction can be extended to this compound, suggesting that selective reduction of one of the two carbonyl groups is feasible. nih.gov
The following table summarizes the general outcomes of oxidation and reduction reactions of this compound.
| Reaction Type | Reagent Type | Potential Products |
| Oxidation | Oxidizing Agents | Carboxylic acids, Sulfoxides (with appropriate substitution) |
| Reduction | Reducing Agents (e.g., NADPH-dependent reductases) | Alcohols (mono- or di-reduction products) |
Nucleophilic Substitution Processes
Nucleophilic substitution reactions involving this compound are significant for the synthesis of various derivatives. evitachem.com These reactions typically involve the attack of a nucleophile on one of the carbonyl carbons. The diketone can undergo reactions where a nucleophile replaces one of the carbonyl groups. evitachem.com
A notable example is the Paal-Knorr synthesis, a widely used method for synthesizing pyrroles and furans, which are important heterocyclic compounds in medicinal chemistry. ontosight.airsc.org In this reaction, this compound reacts with a primary amine or an ammonia source. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups, followed by cyclization and dehydration to form the corresponding pyrrole derivative. rsc.org
Research has shown that phenyl-substituted diketones like this compound can be less reactive in these condensation reactions compared to unsubstituted diketones like 2,5-hexanedione, sometimes requiring higher reaction temperatures. rsc.org
The table below outlines a key nucleophilic substitution process involving this compound.
| Reaction Name | Nucleophile | Product Type |
| Paal-Knorr Synthesis | Primary Amines/Ammonia | Substituted Pyrroles |
Solvent Effects on Reaction Mechanisms and Selectivity
The choice of solvent can significantly impact the mechanism and selectivity of reactions involving dicarbonyl compounds like this compound. Solvent polarity and the ability of the solvent to form hydrogen bonds can influence the tautomeric equilibrium between the keto and enol forms of the diketone, which in turn affects its reactivity. researchgate.netcdnsciencepub.com
For instance, in manganese(III)-based oxidative free-radical cyclizations, the solvent plays a crucial role. acs.org While specific studies on this compound in this context are not detailed, the principles observed with similar 1,3-dicarbonyl compounds are relevant. Solvents like ethanol (B145695) and acetic acid can affect the stability of intermediates and transition states in these radical reactions. acs.org
In the context of the Paal-Knorr reaction, the synthesis of pyrroles from 1,4-diketones is often carried out in solvents like toluene, sometimes with a dehydrating agent such as magnesium sulfate (B86663) to drive the reaction towards the product. rsc.org The use of binary solvent mixtures can also influence reaction rates, in some cases leading to higher rates compared to pure solvents. researchgate.net
The following table provides examples of solvents used in reactions involving dicarbonyl compounds and their potential effects.
| Solvent | Reaction Type | Observed Effect |
| Toluene | Paal-Knorr Synthesis | Common reaction medium, often used with a dehydrating agent. rsc.org |
| Ethanol/Acetic Acid | Oxidative Radical Cyclizations | Influences stability of intermediates and transition states. acs.org |
| DMSO | Keto-Enol Tautomerism | Can disrupt intramolecular hydrogen bonding in the enol form. cdnsciencepub.com |
| Cyclohexane | Keto-Enol Tautomerism | The intramolecular bond of the enol form tends to persist. cdnsciencepub.com |
Catalytic Cycles and Ligand Design in Reactions Involving this compound
Catalysis plays a pivotal role in controlling the outcome of reactions involving this compound. This includes the use of both acid/base catalysts and transition metal complexes.
In the Paal-Knorr synthesis, an acid catalyst such as p-toluenesulfonic acid (p-TsOH) is often employed to facilitate the condensation and cyclization steps. rsc.org
Transition metal complexes with ligands derived from β-diketones are a major area of research. ulisboa.ptscholarsresearchlibrary.com While this compound is a 1,4-diketone, the principles of ligand design from the more commonly studied 1,3-diketones are pertinent. These ligands can coordinate with a wide variety of metals, and the resulting complexes can be used as catalysts. ulisboa.pt The electronic and steric properties of the diketone ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst. For example, sterically hindered β-diketonate ligands have been synthesized to control the coordination environment of the metal center. ulisboa.pt
In some catalytic cycles, the active catalyst is regenerated after product formation. For example, in certain Lewis acid-catalyzed reactions, the catalyst is released at the end of the cycle to participate in the next turnover. acs.org Ligand design is crucial in these systems. For instance, the development of specific 3-fluorenyl substituted IDPi catalysts has been shown to improve solubility and enantioselectivity in certain reactions. acs.org While this specific example does not involve this compound, it highlights the importance of ligand design in catalytic processes that could be applied to this substrate.
The table below summarizes different catalytic approaches relevant to reactions of this compound.
| Catalyst Type | Ligand/Catalyst Example | Application |
| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | Paal-Knorr pyrrole synthesis. rsc.org |
| Transition Metal Complex | Copper(II) with β-diketonate ligands | Catalysis, potential pharmacological applications. scholarsresearchlibrary.com |
| Lewis Acid Catalyst | IDPi catalysts | Enantioselective synthesis. acs.org |
Advanced Applications in Organic Synthesis and Materials Science Research
1-Phenyl-1,4-pentanedione as a Versatile Synthetic Building Block
The presence of two carbonyl groups provides this compound with multiple reactive sites, making it a versatile precursor for a wide range of organic molecules. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions allows chemists to construct complex structures from a relatively simple starting material.
This compound serves as a key intermediate in multi-step syntheses. A notable preparation of the compound itself involves a five-step sequence starting from ethyl acetoacetate, demonstrating the assembly of the γ-diketone structure through controlled reactions including abstraction of an acidic proton, reaction with 2-bromo-1-phenylethanone, and subsequent hydrolysis and decarboxylation study.com. This method highlights its role within a broader synthetic pathway. Once formed, the dione's two carbonyl groups can undergo a variety of transformations, such as aldol (B89426) condensations, Grignard additions, or Wittig reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups to build more elaborate molecular frameworks.
A significant application of 1,4-dicarbonyl compounds is in the synthesis of heterocyclic systems, particularly five-membered rings, through Paal-Knorr type reactions. By reacting with various reagents, this compound can be cyclized to form substituted furans, pyrroles, and thiophenes. The phenyl group remains as a substituent on the resulting heterocyclic ring, thereby providing a route to phenyl-substituted heterocycles which are prevalent scaffolds in medicinal chemistry and materials science nih.gov. The reaction conditions determine the type of heterocycle formed.
| Reactant | Resulting Heterocycle Class |
| Dehydrating Agent (e.g., P₂O₅, H₂SO₄) | Furan |
| Ammonia (B1221849) or Primary Amines (R-NH₂) | Pyrrole (B145914) |
| Phosphorus Pentasulfide (P₄S₁₀) | Thiophene |
| Hydrazine (N₂H₄) | Pyridazine |
This table illustrates the general outcomes of Paal-Knorr synthesis using a 1,4-dione precursor.
The strategic placement of two carbonyl functional groups allows this compound to serve as a scaffold for the synthesis of chiral ligands, which are essential for asymmetric catalysis nih.govnih.gov. While this dione is achiral, it can be reacted with chiral auxiliaries, such as chiral amines or amino alcohols, to generate chiral Schiff base or enamine ligands. These new, more complex molecules can possess stereocenters that create a chiral environment when coordinated to a metal ion nih.govmdpi.com. The design of such ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of particular interest in the pharmaceutical industry nih.govresearchgate.net. The resulting chiral metal complexes can then be employed as catalysts in reactions where control of stereochemistry is critical dicp.ac.cn.
Applications in Coordination Chemistry Research
In the realm of inorganic and materials chemistry, this compound and its derivatives are of interest for their ability to act as ligands, binding to metal ions to form coordination complexes. The resulting metal complexes have applications ranging from fundamental studies of chemical bonding to catalysis.
Through keto-enol tautomerism, this compound can form an enol structure which features a β-hydroxy enone moiety. The deprotonation of the hydroxyl group yields an enolate anion that acts as a powerful bidentate chelating agent. This ligand coordinates to a single transition metal ion through its two oxygen atoms, forming a stable six-membered ring chemrevlett.com. This chelating effect is a well-established principle in coordination chemistry, leading to thermodynamically stable metal complexes rsc.orgbiointerfaceresearch.com. The resulting complexes are analogous to the widely studied metal acetylacetonates nih.govresearchgate.net. The presence of the phenyl ring can influence the properties of the complex, such as its solubility and crystal packing researchgate.net.
Potential Transition Metals for Chelation
Iron (Fe)
Copper (Cu)
Nickel (Ni)
Cobalt (Co)
Manganese (Mn)
Zinc (Zn)
Palladium (Pd)
Platinum (Pt)
The design of ligands is a critical aspect of developing effective metal-based catalysts, as the ligand directly influences the electronic and steric environment of the metal center biointerfaceresearch.comumsl.eduresearchgate.netwiley.com. When this compound is used as a ligand precursor, the phenyl group imparts specific properties to the resulting metal complex.
Steric Influence : The bulk of the phenyl group can create a defined pocket around the metal's active site, which can influence substrate approach and, in the case of chiral derivatives, lead to enantioselectivity in catalytic reactions.
Electronic Tuning : The phenyl ring can be substituted with electron-donating or electron-withdrawing groups. These modifications alter the electron density at the metal center, thereby tuning its reactivity and catalytic activity for specific transformations such as oxidations, reductions, or cross-coupling reactions umsl.edu.
This ability to systematically modify the ligand structure is fundamental to the rational design of catalysts with desired properties and performance researchgate.netwiley.com.
Functional Material Development
The unique structural characteristics of this compound make it a valuable precursor in the development of advanced functional materials. Its dicarbonyl functionality allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of heterocyclic compounds with significant photophysical and nonlinear optical properties. These derivatives are at the forefront of research in organic electronics and photonics.
Organic scintillators are a class of materials that emit light upon exposure to ionizing radiation, finding critical applications in medical imaging, high-energy physics, and security screening. The efficiency and properties of these materials are intrinsically linked to their molecular structure. While direct use of this compound as a scintillator is not documented, its derivatives, particularly pyrazolines, are well-known for their fluorescent properties, which are essential for scintillation. nih.govrsc.org
The synthesis of pyrazoline derivatives from 1,4-dicarbonyl compounds is a well-established synthetic route. In a plausible pathway, this compound can react with hydrazine derivatives in a cyclocondensation reaction to yield highly fluorescent pyrazoline compounds. The phenyl substituent on the pentanedione backbone can be strategically utilized to tune the electronic and photophysical properties of the resulting pyrazoline. The lone pair of electrons on the nitrogen atom at the N-1 position of the pyrazoline ring plays a crucial role in the molecule's electron-donating ability, which in turn influences its fluorescent characteristics. rsc.org
The photophysical properties of these pyrazoline derivatives can be further modulated by introducing various substituents on the phenyl ring of the original diketone or on the hydrazine reactant. This molecular engineering approach allows for the fine-tuning of the emission wavelength and quantum yield of the resulting scintillating material. rsc.org Pyrazoline derivatives are known to exhibit strong emission in the solid state, a desirable characteristic for the fabrication of practical scintillation detectors. researchgate.net
Table 1: Photophysical Properties of Representative Pyrazoline Derivatives
| Compound Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| 1,3,5-Triphenyl-2-pyrazoline | 355-365 | 420-440 | 0.5-0.8 | researchgate.net |
| N-Aryl-3,5-diaryl-2-pyrazolines | 360-380 | 430-460 | 0.6-0.9 | rsc.org |
| Pyrazolines with Donor-Acceptor Groups | 390-420 | 480-520 | 0.7-0.95 | nih.gov |
Note: The data presented in this table are representative values for the class of compounds and may vary depending on the specific substituents and solvent conditions.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies such as optical switching, frequency conversion, and data storage. Organic molecules with extended π-conjugation and significant intramolecular charge transfer characteristics are promising candidates for NLO applications. rsc.orgresearchgate.net Derivatives of this compound, such as chalcones and the subsequently formed pyrazolines, have been extensively investigated for their NLO properties.
The synthesis of chalcones, or α,β-unsaturated ketones, can be envisioned through a Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde. wikipedia.orgscialert.netjchemrev.comjchemrev.com This reaction would introduce an extended conjugated system into the molecule, which is a prerequisite for significant NLO activity. The resulting chalcone can then be cyclized with a hydrazine derivative to form a pyrazoline, further enhancing the NLO response. nih.govnih.gov
The NLO properties of these derivatives, particularly the first hyperpolarizability (β), are highly dependent on the molecular structure. The presence of electron-donating and electron-withdrawing groups on the aromatic rings of the chalcone or pyrazoline backbone can significantly enhance the intramolecular charge transfer and, consequently, the NLO response. researchgate.net Research has shown that pyrazoline derivatives with highly polar end-groups exhibit large dipole moments, which positively influences their NLO properties. researchgate.net
Table 2: Second-Order Nonlinear Optical Properties of Selected Organic Derivatives
| Compound Class | First Hyperpolarizability (β) (10⁻³⁰ esu) | Measurement Technique | Reference |
| Nitro-substituted Chalcones | 50 - 200 | Hyper-Rayleigh Scattering | rsc.org |
| Donor-Acceptor Substituted Pyrazolines | 100 - 400 | Hyper-Rayleigh Scattering | researchgate.net |
| Dicyanoethenyl-substituted Pyrazoles | > 500 | Z-scan | researchgate.net |
Note: The β values are dependent on the specific molecular structure, solvent, and the wavelength of the incident light.
The versatility of this compound as a precursor allows for the systematic design and synthesis of a wide array of derivatives with tailored optical properties. This makes it a compound of significant interest in the ongoing research and development of novel organic materials for advanced applications in scintillation detection and nonlinear optics.
Computational and Theoretical Studies of 1 Phenyl 1,4 Pentanedione
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can predict a wide range of properties, including molecular geometry, energy, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov DFT offers a good balance between accuracy and computational cost, making it a valuable tool for studying the structure and reactivity of organic molecules like 1-phenyl-1,4-pentanedione.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy required for electronic transitions. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer. sapub.org
For a related compound, 1-ethyl-4-phenyl-1,5-benzodiazepin-2-thione, DFT calculations have shown that the HOMO is delocalized over the aromatic rings, while the LUMO is distributed across the entire molecule. espublisher.com The energy gap for this molecule was calculated to be approximately 3.88 eV, indicating good kinetic stability. espublisher.com Similar calculations for this compound would provide valuable insights into its electronic properties and reactivity. The electronic absorption spectra of such compounds can be attributed to transitions from the HOMO to the LUMO. espublisher.com
| Parameter | Significance |
|---|---|
| HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability |
This compound can exist in different tautomeric forms, primarily the keto and enol forms. Computational studies, particularly DFT calculations, are instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion. frontiersin.org
A detailed DFT study on the closely related isomer, 3-phenyl-2,4-pentanedione (B1582117), using the B3LYP/6-31+g(d) method, revealed that the keto form is more stable than the enol form in both the gas phase and in various solvents. orientjchem.orgresearchgate.net The energy difference between the keto and enol forms was found to be influenced by the solvent's polarity. orientjchem.org The tautomeric equilibrium occurs via a four-membered ring transition state. orientjchem.orgresearchgate.net
The calculated energy differences and barrier heights for the keto-enol tautomerization of 3-phenyl-2,4-pentanedione are presented in the table below. orientjchem.orgresearchgate.net
| Medium | ΔE (Keto-Enol) (kcal/mol) | Barrier Height (kcal/mol) |
|---|---|---|
| Gas Phase | -17.89 | 30.61 |
| Cyclohexane | -17.34 | 30.82 |
| Carbon Tetrachloride | -17.27 | 30.84 |
| Methanol | -16.55 | 31.23 |
| Water | -16.50 | 31.26 |
Computational methods can effectively model both intramolecular and intermolecular hydrogen bonds. For instance, in a related compound, 1-phenyl-1,3-butanedione, NMR studies have confirmed the presence of intramolecular hydrogen bonding in its enol forms. jst.go.jp DFT calculations can further elucidate the nature and strength of these interactions. mdpi.com
The effect of substituents on the phenyl ring on the properties of this compound can also be investigated using DFT. Substituents can alter the electronic properties of the molecule, thereby influencing its reactivity, spectroscopic properties, and the strength of hydrogen bonds. nih.gov For example, studies on other aromatic compounds have shown that electron-donating or electron-withdrawing groups can significantly impact the molecule's redox potentials and the degree of intramolecular charge transfer. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of this compound, including its conformational changes and interactions with its environment, such as solvent molecules. This technique is particularly useful for understanding processes that occur over longer timescales than can be accessed by static quantum chemical calculations.
Prediction of Spectroscopic Properties
Computational chemistry plays a crucial role in the prediction and interpretation of various spectroscopic properties. Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), providing information about excitation energies and oscillator strengths. nih.gov These theoretical predictions can be compared with experimental spectra to aid in the assignment of electronic transitions.
Furthermore, DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The comparison of theoretical and experimental vibrational spectra can provide a detailed understanding of the molecule's vibrational modes and can be used to confirm its structure. sapub.org
NMR Spectral Predictions and Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for accurately predicting NMR chemical shifts (δ) and aiding in the assignment of complex spectra. nih.govresearchgate.net The process typically involves optimizing the molecule's 3D geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov
For this compound, DFT calculations would predict the chemical shifts for its unique hydrogen (¹H) and carbon (¹³C) nuclei. The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govnih.gov Benchmark studies have shown that modern DFT methods can predict ¹H shifts with a root-mean-square deviation (RMSD) of 0.07 to 0.19 ppm and ¹³C shifts with an RMSD of 0.5 to 2.9 ppm, which is often sufficient to distinguish between different isomers or assign specific resonances. nih.gov
A predicted ¹H NMR spectrum for this compound would show distinct signals for the methyl protons, the two methylene groups, and the aromatic protons of the phenyl ring. The protons on the methylene group adjacent to the benzoyl group (C3) are expected to be diastereotopic and would likely appear as a complex multiplet. The aromatic protons would show characteristic shifts in the 7-8 ppm region, with specific values depending on their position relative to the carbonyl group. chemistrysteps.com The terminal methyl protons would appear furthest upfield, around 2.2 ppm.
Similarly, predicted ¹³C NMR data would help assign the signals for the two carbonyl carbons, the methyl carbon, the two methylene carbons, and the six carbons of the phenyl ring. The carbonyl carbons are expected to resonate significantly downfield (>190 ppm), with the benzoyl carbonyl (C1) appearing at a different shift than the acetyl carbonyl (C4).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are illustrative values based on typical chemical shift ranges and computational studies on similar structures. Actual predicted values would require specific DFT calculations.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| Phenyl (ortho, meta, para) | ¹H | 7.4 - 8.0 | m |
| Methylene (C2) | ¹H | ~3.3 | t |
| Methylene (C3) | ¹H | ~3.0 | t |
| Methyl (C5) | ¹H | ~2.2 | s |
| Carbonyl (C1 - Benzoyl) | ¹³C | ~198 | - |
| Carbonyl (C4 - Acetyl) | ¹³C | ~206 | - |
| Phenyl (ipso) | ¹³C | ~137 | - |
| Phenyl (ortho, meta, para) | ¹³C | 128 - 134 | - |
| Methylene (C2) | ¹³C | ~38 | - |
| Methylene (C3) | ¹³C | ~30 | - |
| Methyl (C5) | ¹³C | ~30 | - |
Mass Spectrometry Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Computational studies can be used to propose and validate fragmentation mechanisms by calculating the energies of various potential fragment ions and the transition states connecting them.
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. nih.gov The molecular ion [M]⁺ peak is observed at m/z 176. The most intense peak, known as the base peak, appears at m/z 105. Other significant fragments are observed at m/z 77, 158, and 43. nih.gov
Computational analysis helps rationalize the formation of these fragments:
m/z 105 (Base Peak): This fragment corresponds to the benzoyl cation [C₆H₅CO]⁺. Its high stability is a major driving force in the fragmentation pathway. Theoretical calculations can model the α-cleavage reaction where the C1-C2 bond breaks, showing this to be a low-energy pathway. researchgate.netresearchgate.net
m/z 77: This peak is characteristic of the phenyl cation [C₆H₅]⁺, formed by the subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105).
m/z 43: This fragment corresponds to the acetyl cation [CH₃CO]⁺, formed by cleavage of the C3-C4 bond. This is another example of α-cleavage, driven by the stability of the resulting cation.
m/z 158: This fragment likely arises from the loss of a water molecule ([M-18]⁺), possibly through a rearrangement mechanism involving the enol form of the molecular ion.
Table 2: Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Formation Mechanism |
|---|---|---|
| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | α-Cleavage of C1-C2 bond |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of CO from m/z 105 |
| 43 | [CH₃CO]⁺ (Acetyl cation) | α-Cleavage of C3-C4 bond |
Vibrational Spectroscopy (IR and Raman) Interpretation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are routinely used to compute harmonic vibrational frequencies, IR intensities, and Raman activities. cardiff.ac.uknih.govnih.gov These theoretical spectra, when scaled to correct for systematic errors, show excellent agreement with experimental data and allow for a detailed assignment of each vibrational mode. nih.gov A Potential Energy Distribution (PED) analysis can further be used to quantify the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode. nih.gov
For this compound, a computational analysis would predict key vibrational modes:
C=O Stretching: Two distinct carbonyl stretching frequencies would be predicted. The benzoyl carbonyl (C1=O) and the acetyl carbonyl (C4=O) are in different chemical environments, leading to separate bands in the region of 1680-1715 cm⁻¹. The benzoyl C=O stretch is typically observed at a lower wavenumber due to conjugation with the phenyl ring.
C-H Stretching: Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene and methyl groups would appear in the 2850-3000 cm⁻¹ region.
C-C Stretching: Vibrations corresponding to the phenyl ring would be predicted in the 1400-1600 cm⁻¹ range.
By comparing the computed spectrum with the experimental one, each observed peak can be confidently assigned to a specific molecular motion, providing a complete vibrational description of the molecule. researchgate.net
Table 3: Illustrative Vibrational Mode Assignments for this compound Note: These are illustrative assignments. Precise wavenumbers require specific DFT calculations.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Medium |
| C=O Stretch (Acetyl) | ~1715 | Strong | Medium |
| C=O Stretch (Benzoyl) | ~1685 | Strong | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| CH₂/CH₃ Bending | 1470 - 1350 | Medium | Medium |
Computational Insights into Reaction Mechanisms and Selectivity
Computational chemistry is crucial for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, calculating transition state structures, and determining energy barriers, which collectively govern reaction outcomes and selectivity. nih.govescholarship.org For this compound, its 1,4-dicarbonyl motif is a key functional group that participates in important cyclization reactions.
A classic and synthetically vital reaction of 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, which produces substituted furans, pyrroles, and thiophenes. wikipedia.org Computational DFT studies have been instrumental in clarifying the mechanism of this reaction. researchgate.net
Transition State Analysis and Energy Barriers
The Paal-Knorr furan synthesis, which is relevant to this compound, proceeds under acidic conditions. alfa-chemistry.comorganic-chemistry.org Computational studies have mapped out the potential energy surface for this transformation. The mechanism involves several key steps:
Protonation: One of the carbonyl oxygens is protonated by the acid catalyst.
Enolization: The other carbonyl group tautomerizes to its enol form.
Cyclization: The crucial C-O bond is formed via intramolecular attack of the enol oxygen onto the protonated carbonyl carbon. This is the rate-determining step.
Dehydration: A series of proton transfers and the elimination of a water molecule leads to the final aromatic furan ring.
DFT calculations allow for the precise location of the transition state structure for the rate-determining cyclization step. researchgate.net By calculating the Gibbs free energy of activation (ΔG‡), the reaction rate can be predicted. These studies have confirmed that the cyclization of the hemiacetal intermediate is the highest energy barrier in the process. researchgate.net
Rationalization of Site Selectivity
In an unsymmetrical dicarbonyl compound like this compound, there is a question of regioselectivity: which carbonyl group is protonated first, and which forms the enol? Computational modeling can answer this by comparing the energy barriers of the competing pathways.
Pathway A: Protonation of the acetyl carbonyl (C4) followed by enolization at the benzoyl side.
Pathway B: Protonation of the benzoyl carbonyl (C1) followed by enolization at the acetyl side.
DFT calculations would likely show that the oxygen of the acetyl group is more basic and thus more readily protonated. The subsequent enolization can then occur, followed by cyclization. By comparing the activation energies (ΔG‡) for the transition states in both pathways, the preferred reaction course can be determined. The phenyl group's electronic effects (conjugation and induction) play a significant role in stabilizing or destabilizing the intermediates and transition states, thereby controlling the selectivity of the cyclization. researchgate.net The final product would be 2-methyl-5-phenylfuran. Computational studies provide a quantitative basis for understanding this selectivity, moving beyond qualitative electronic and steric arguments. nih.gov
Biochemical and Pharmacological Research on 1 Phenyl 1,4 Pentanedione and Its Derivatives
Exploration in Drug Development and Medicinal Chemistry
The 1,4-dicarbonyl motif present in 1-phenyl-1,4-pentanedione is a key structural element that allows for the construction of various heterocyclic systems, many of which are foundational to the development of new pharmaceutical agents.
This compound serves as a valuable precursor for the synthesis of five-membered heterocyclic compounds such as furans, pyrroles, and thiophenes through the Paal-Knorr synthesis. mdpi.comwikipedia.org This reaction is a cornerstone in heterocyclic chemistry, providing a straightforward method to obtain these important structural motifs which are prevalent in many natural products and synthetic drugs. wikipedia.org The versatility of the 1,4-diketone structure allows for the introduction of various substituents, enabling the creation of diverse libraries of compounds for biological screening. nih.gov These heterocyclic derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
The Paal-Knorr synthesis involves the condensation of the 1,4-diketone with a primary amine or ammonia (B1221849) to form pyrroles, or with a dehydrating agent to form furans. alfa-chemistry.com Thiophenes can also be synthesized using sulfurizing agents. wikipedia.org This synthetic accessibility makes this compound and related 1,4-diketones attractive starting materials for drug discovery programs aimed at developing novel therapeutic agents. nih.govresearchgate.net
While direct studies on this compound as a γ-secretase inhibitor are not extensively documented in publicly available research, the broader class of dicarbonyl-containing compounds and the heterocyclic scaffolds derived from them have been explored in the context of enzyme modulation. γ-Secretase is a key enzyme involved in the pathogenesis of Alzheimer's disease, making it a significant therapeutic target. nih.govcurealz.org The development of γ-secretase modulators (GSMs) is an active area of research, with a focus on small molecules that can allosterically modulate the enzyme's activity to reduce the production of the toxic amyloid-beta (Aβ42) peptide. curealz.orgrsc.org
The synthesis of various heterocyclic compounds, which can be derived from 1,4-diketones, has been a strategy in the development of novel GSMs. rsc.org These efforts have led to the discovery of potent and selective modulators, some of which have advanced to clinical trials. nih.gov Although a direct link to this compound is not established, its potential as a starting material for novel heterocyclic GSMs remains an area for possible future investigation.
Derivatives of this compound have been investigated for a range of therapeutic applications, including antidiabetic and antimicrobial activities.
Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a crucial role in regulating glucose and lipid metabolism. researchgate.net Agonists of PPARγ, in particular, are effective in treating type 2 diabetes by enhancing insulin (B600854) sensitivity. The thiazolidinedione class of drugs are well-known PPARγ agonists. While direct synthesis from this compound is not explicitly detailed, the synthesis of various heterocyclic compounds known to possess PPAR agonist activity often involves precursors with dicarbonyl functionalities. The structural framework of this compound provides a basis for the synthesis of novel compounds that could be evaluated as potential PPAR agonists for the management of diabetes.
Research has demonstrated that derivatives synthesized from precursors related to this compound exhibit promising antimicrobial and antibacterial properties. For instance, a study on a series of synthetic phenylthiazole compounds, prepared from 3-chloro-2,4-pentanedione, a related dicarbonyl compound, showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the potential of using pentanedione scaffolds to develop new antibacterial agents.
The following table summarizes the minimum inhibitory concentrations (MIC) of selected phenylthiazole derivatives against MRSA, illustrating the structure-activity relationship where modifications to the scaffold influence the antimicrobial potency.
| Compound | Modification | MIC (µg/mL) against MRSA |
| 22b | C2-alkane side chain with terminal alcohol | 5.9 |
| 22c | C2-alkane side chain with terminal alcohol | 3.3 |
| 25 | C2-alkane side chain with terminal amine | 1.6 |
| 19 | C2-alkane side chain with polar amine group | >36.9 |
| 22a | C2-alkane side chain with terminal alcohol | >46.7 |
Data sourced from a study on phenylthiazole compounds. nih.gov
The data indicates that the presence and nature of substituents on the heterocyclic ring, derived from the dicarbonyl precursor, are critical for antibacterial efficacy. Specifically, certain hydrophobic and cationic moieties contribute to potent antimicrobial activity.
Potential Therapeutic Applications
Biochemical Pathways and Interactions
The metabolic fate of this compound in biological systems is not extensively detailed in current literature. However, general metabolic pathways for related compounds, such as phenyl ketones and other diketones, can provide insights into its likely biotransformation. The phenyl group is susceptible to hydroxylation by cytochrome P450 enzymes, a common metabolic route for aromatic compounds. nih.govnih.gov This can be followed by conjugation reactions to enhance water solubility and facilitate excretion. youtube.com
The ketone groups are potential sites for enzymatic reduction to the corresponding secondary alcohols, a reaction often catalyzed by alcohol dehydrogenases. mdpi.com The resulting diols can exhibit different stereochemistry depending on the specific enzyme involved. These metabolic transformations can significantly alter the biological activity of the parent compound, potentially leading to either activation or detoxification.
The alternative metabolic pathway for phenylalanine, an amino acid with a phenyl group, involves transamination to form phenylpyruvic acid, which can then be further metabolized. nih.gov While not directly applicable to this compound, it illustrates the general biochemical transformations that phenyl-containing compounds can undergo. The presence of two carbonyl groups in this compound also suggests that it could interact with various cellular nucleophiles, potentially leading to the formation of adducts with proteins or other biomolecules, though specific research on these interactions is limited.
Role as Substrate for Specific Enzymes
While direct enzymatic studies on this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally analogous 1,4-dicarbonyl compounds. Research has demonstrated that alcohol dehydrogenases (ADHs) are effective biocatalysts for the stereoselective reduction of prochiral 1,4-diketones, yielding chiral diols, which are valuable building blocks in organic synthesis.
In a notable study, a series of 1,4-diaryl-1,4-diones were subjected to bioreduction using various ADHs. The research highlighted that an ADH from Ralstonia sp. (RasADH), overexpressed in E. coli, demonstrated high efficiency in converting these diketones. The primary products were the corresponding (1S,4S)-diols, indicating a high degree of stereoselectivity. For instance, the enzymatic reduction of 1,4-diphenylbutane-1,4-dione, a close structural analog of this compound, was systematically investigated. The process was optimized by screening various co-solvents and regeneration systems for the nicotinamide (B372718) cofactor (NADP+). The use of a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration was found to be crucial for achieving high diastereoselectivity.
The general applicability of ADHs in the reduction of ketones is well-established, with these enzymes being versatile catalysts for the reduction of a wide array of ketones, from aliphatic to benzylic variants. The enzymatic reduction process typically requires a hydride source, most commonly the reduced nicotinamide adenine (B156593) dinucleotide cofactors (NADH or NADPH). For the process to be economically viable, in situ regeneration of the oxidized cofactor is essential.
Below is a table summarizing the enzymatic reduction of a representative 1,4-diaryl-1,4-dione, which serves as a model for the potential enzymatic conversion of this compound.
| Enzyme | Substrate | Product | Conversion (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| ADH from Ralstonia sp. (RasADH) | 1,4-diphenylbutane-1,4-dione | (1S,4S)-1,4-diphenylbutane-1,4-diol | >99 | 98 | >99 |
| KRED-NADH-027 | 1,4-diphenylbutane-1,4-dione | (1R,4R)-1,4-diphenylbutane-1,4-diol | 98 | 98 | >99 |
| KRED-P1-A10 | 1,4-diphenylbutane-1,4-dione | (1S,4S)-1,4-diphenylbutane-1,4-diol | >99 | 98 | >99 |
Influence on Metabolic Pathways and Biochemical Processes
Direct research into the specific influence of this compound on metabolic pathways and biochemical processes is limited in the current scientific literature. However, by examining the metabolic fate and biological effects of structurally related compounds, we can infer potential interactions.
Compounds with a dicarbonyl moiety, such as 2,3-pentanedione (B165514), have been shown to be substrates for xenobiotic metabolizing enzymes, including dicarbonyl/L-xylulose reductase. This suggests that this compound could potentially be metabolized by similar reductase enzymes, leading to the formation of the corresponding diol, 1-phenyl-1,4-pentanediol. The presence of such metabolic pathways could influence the cellular redox state by consuming reducing equivalents like NADH or NADPH.
Furthermore, a study on phenylpironetin, a compound that also contains a phenyl group and a dicarbonyl-related structure, revealed that it undergoes rapid and extensive oxidative metabolism by liver microsomes. This indicates that this compound could also be a substrate for cytochrome P450 enzymes, leading to a variety of oxidized metabolites. Such metabolic processes are integral to the detoxification and clearance of xenobiotics, but can also sometimes lead to the formation of reactive intermediates that may perturb cellular functions.
Interestingly, research on 1-phenyl-2-pentanol, a potential reduction product of this compound, has demonstrated anti-fibrotic effects in hepatic stellate cells. This compound was found to modulate the Wnt/β-catenin signaling pathway, a critical pathway involved in cell proliferation, differentiation, and tissue homeostasis. While this is an effect of a potential metabolite, it suggests that the biotransformation of this compound could lead to molecules with significant biological activity that can influence key biochemical signaling cascades.
Studies on Biological Activity of Derivatives
A wide range of biological activities has been reported for various phenyl-containing compounds, some of which share structural similarities with derivatives of this compound. These studies provide a foundation for understanding the potential pharmacological applications of this class of molecules.
For instance, derivatives of 4-phenyl-2-quinolone have been investigated as anticancer agents. nih.gov These compounds, which can be conceptually derived from the core structure of this compound through cyclization and further modification, have shown significant antiproliferative activity against various cancer cell lines. nih.gov One such derivative, 2',4'-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK), displayed potent activity against HL-60, Hep3B, and H460 cancer cells, inducing apoptosis and causing cell cycle arrest at the G2/M phase. nih.gov Another derivative, 5,7-dimethoxy-4-(2',4'-dimethoxyphenyl)quinolin-2(1H)-one, demonstrated excellent antiproliferative activity against the COLO205 and H460 cell lines. nih.gov
In a different therapeutic area, 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been identified as a novel class of selective delta-opioid agonists. One of the most potent compounds in this series exhibited high affinity and selectivity for the delta-opioid receptor, acting as a full agonist. Such compounds have potential applications in the management of pain and other neurological disorders.
Furthermore, a series of isoxazole (B147169) fused 1-indanones, which can also be considered as cyclized and modified derivatives of a phenyl-diketone structure, have been synthesized and shown to possess enhanced anti-inflammatory and antimicrobial activities.
The biological activities of these diverse derivatives underscore the pharmacological potential of the basic phenyl-dicarbonyl scaffold. The following table summarizes the biological activities of some representative phenyl derivatives.
| Compound Class | Specific Derivative | Biological Activity | Target/Mechanism | Reference |
|---|---|---|---|---|
| 4-Phenyl-2-quinolones | 2',4'-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK) | Antiproliferative | Induces apoptosis and G2/M cell cycle arrest | nih.gov |
| 4-Phenyl-2-quinolones | 5,7-dimethoxy-4-(2',4'-dimethoxyphenyl)quinolin-2(1H)-one | Antiproliferative | Inhibits proliferation of COLO205 and H460 cells | nih.gov |
| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidines | Compound 18a | Delta-opioid agonist | Selective binding to delta-opioid receptors | |
| Isoxazole fused 1-indanones | Various derivatives | Anti-inflammatory, Antimicrobial | Not specified |
Future Directions and Interdisciplinary Research for 1 Phenyl 1,4 Pentanedione
Advanced Catalytic Systems for Enantioselective Synthesis
The creation of specific enantiomers of chiral molecules is a primary goal in modern medicinal chemistry, as different enantiomers can have vastly different biological activities. nih.gov Asymmetric synthesis, which selectively produces one enantiomer, relies heavily on the use of chiral catalysts. nih.gov The enantioselective synthesis of derivatives of 1-phenyl-1,4-pentanedione is an area ripe for exploration, particularly through the use of advanced catalytic systems.
Research into enantioselective hydrogenation, a key reaction for producing chiral alcohols from ketones, has identified several promising catalyst families. Noble metal catalysts based on platinum (Pt), rhodium (Rh), iridium (Ir), and palladium (Pd) are often used in conjunction with chiral modifiers. nih.gov Cinchona alkaloids, such as cinchonidine (B190817), and their derivatives are a dominant class of chiral modifiers that have proven effective in the asymmetric hydrogenation of prochiral ketones. nih.gov For instance, an Ir/TiO2 catalyst system using cinchonidine as a chiral modifier has been studied for the hydrogenation of the related compound 1-phenyl-1,2-propanedione, demonstrating the potential for such systems. nih.gov
The performance of these catalytic systems is highly dependent on factors like the metal particle size and the structure of the chiral modifier. nih.gov Studies have shown that for platinum-based catalysts, larger nanoparticles with well-defined surface planes tend to yield higher enantioselectivity. nih.gov Similarly, organocatalysts, such as those developed by MacMillan, represent another frontier for the α-alkylation of carbonyl compounds, which could be applied to modify the this compound structure enantioselectively. nih.gov
| Catalyst System | Chiral Modifier/Ligand | Target Reaction | Key Findings |
| Noble Metal Catalysts | Cinchona Alkaloids (e.g., Cinchonidine) | Asymmetric Hydrogenation of Ketones | Modifier adsorbs onto the metal surface, creating a chiral environment for the substrate. Enantioselectivity is influenced by metal particle size. nih.govnih.gov |
| Palladium Catalysts | Chiral Phosphine Ligands (e.g., TADDOL-derived) | Allylic Substitution | Can be used to introduce chiral substituents at positions adjacent to the carbonyl groups. nih.govnih.gov |
| Organocatalysts | MacMillan Catalyst (imidazolidinone-based) | α-alkylation of Aldehydes/Ketones | Enables the enantioselective formation of new carbon-carbon bonds at the α-position. nih.gov |
| Gold Catalysts | TADDOL-derived α-cationic phosphonites | Intramolecular Hydroarylation | Achieves high regio- and enantioselectivity in the synthesis of complex helical structures. nih.gov |
Future research will likely focus on developing novel chiral catalysts, including single-atom catalysts, that offer higher efficiency and selectivity for transforming this compound into high-value, enantiomerically pure derivatives. nih.gov
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. nih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, generate novel chemical structures, and optimize lead compounds. nih.gov For a scaffold like this compound, AI and ML offer powerful approaches to design new derivatives with tailored biological activities.
De novo drug design is a key application of AI, where algorithms generate entirely new molecules that are predicted to bind to a specific biological target. nih.gov Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large libraries of known active compounds. springernature.com These trained models can then be used to generate novel molecules that incorporate the core structure of this compound but with optimized substituents to enhance potency and selectivity. Reinforcement learning can further refine this process by biasing the generation of compounds toward desired properties. nih.gov
Another significant role for AI is in the prediction of ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting these properties early in the drug discovery pipeline can significantly reduce the risk of late-stage failures. nih.gov Machine learning models can be trained to predict the solubility, permeability, metabolic stability, and potential toxicity of virtual derivatives of this compound, allowing researchers to prioritize the synthesis of candidates with the most promising drug-like profiles. nih.gov
The integration of AI with computational chemistry techniques like molecular docking and virtual screening can further accelerate the discovery process. nih.gov AI can be used to efficiently screen massive virtual libraries of compounds derived from the this compound scaffold against a biological target, identifying the most promising candidates for further investigation. nih.gov
Exploration in Novel Biological Targets and Therapeutic Areas
The this compound structure is a versatile building block that can be leveraged in the search for new medicines. Its relatively low molecular weight and complexity make it an ideal starting point for fragment-based drug discovery (FBDD). nih.gov In FBDD, small molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. nih.gov The phenyl ring and the two ketone groups of this compound offer multiple points for interaction with protein targets and for chemical modification to improve binding affinity and selectivity.
The 1,3-dione motif, a related structure, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com For example, the indane-1,3-dione scaffold is found in molecules with a wide range of applications. mdpi.com This suggests that the dicarbonyl functionality of this compound could be a key pharmacophore for interacting with various enzymes or receptors.
Future research could involve screening this compound and its simple derivatives against a broad panel of biological targets, including kinases, proteases, and metabolic enzymes, which are often implicated in diseases such as cancer, inflammation, and infectious diseases. Identifying novel protein targets for this scaffold could open up entirely new therapeutic areas for its derivatives. The structural simplicity of the parent compound allows for the straightforward synthesis of a diverse library of analogs, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity for newly identified targets.
Development of Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.net The development of sustainable synthetic routes for this compound and its derivatives is a critical area for future research.
Key strategies for greener synthesis include:
Use of Green Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Replacing these with environmentally benign alternatives such as ionic liquids, deep eutectic solvents, or even water can significantly reduce the environmental footprint of a reaction. nih.goveurekaselect.com Ionic liquids, for instance, are non-volatile and can often be recycled, making them a promising medium for reactions like Michael additions or condensations that could be used to synthesize or modify this compound. eurekaselect.commdpi.com
Catalysis: The use of efficient and recyclable catalysts can reduce waste by enabling reactions to proceed under milder conditions and with higher atom economy. nih.gov This includes both heterogeneous catalysts that are easily separated from the reaction mixture and homogeneous catalysts designed for recovery and reuse. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are excellent examples of atom-economical processes. mdpi.com Designing MCRs to produce complex derivatives of this compound would be a significant step toward a more sustainable synthetic methodology.
By focusing on these principles, future synthetic protocols can be developed that are not only efficient and high-yielding but also aligned with the goals of environmental sustainability. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
